2-bromobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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Overview
Description
2-Bromobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
The synthesis of 2-bromobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the reaction of 4-bromobenzyl bromide with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
2-Bromobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry: Oxadiazole derivatives, including this compound, have shown promising biological activities such as antibacterial, antifungal, and anticancer properties.
Material Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent sensors.
High-Energy Materials: Oxadiazole derivatives are known for their high-energy content and are being investigated for use in explosives and propellants.
Mechanism of Action
The mechanism of action of 2-bromobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is primarily attributed to its ability to interact with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The bromine atom in the benzyl group can also participate in halogen bonding, further enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
2-Bromobenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can be compared with other oxadiazole derivatives, such as:
5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine: This compound has a similar oxadiazole core but differs in the substituents attached to the ring.
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls: This compound contains both oxadiazole and triazole rings, making it a potential fluorescent chemosensor for detecting electron-deficient species.
Properties
IUPAC Name |
(2-bromophenyl)methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-19-9-5-4-8-18(19)14-27-22(26)17-12-10-16(11-13-17)21-25-24-20(28-21)15-6-2-1-3-7-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFGINUBAHPJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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